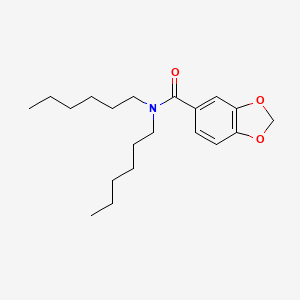
Carbonic acid, ethyl pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, ethyl pentyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular ester is formed from carbonic acid and ethyl pentyl alcohol, resulting in a compound with unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, ethyl pentyl ester typically involves the esterification reaction between carbonic acid and ethyl pentyl alcohol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the ester. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, ethyl pentyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbonic acid and ethyl pentyl alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as hydrochloric acid, and water.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Carbonic acid and ethyl pentyl alcohol.
Reduction: Alcohols.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Carbonic acid, ethyl pentyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of carbonic acid, ethyl pentyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes . The ester may also interact with enzymes and receptors, influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonic acid, ethyl phenyl ester
- Carbonic acid, ethyl methyl ester
- Carbonic acid, ethyl butyl ester
Uniqueness
Carbonic acid, ethyl pentyl ester is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar esters, it may exhibit different solubility, boiling points, and reactivity, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
221171-41-1 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
ethyl pentyl carbonate |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-7-11-8(9)10-4-2/h3-7H2,1-2H3 |
Clé InChI |
BQZQELQEOWCZLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)
![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)

![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)

![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)
